Cas no 120796-23-8 (Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®1'),(4'®1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®3')-thioether,(1S,2S)-)
120796-23-8 structure
Product Name:Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®1'),(4'®1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®3')-thioether,(1S,2S)-
N.o CAS:120796-23-8
MF:C53H62N10O14S2
MW:1127.24799013138
CID:153209
PubChem ID:149075
Update Time:2025-04-19
Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®1'),(4'®1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®3')-thioether,(1S,2S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-m
- 1'),(4'®
- 1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®
- 3')-thioether,(1S,2S)-
- Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®
- NSC-630679
- NSC630679
- CHEMBL1979402
- 120796-23-8
- NCI60_009980
- 3-hydroxy-N-[[(3-hydroxyquinoline-2-carbonyl)amino]-octamethyl-methylsulfanyl-octaoxo-dispiro[[?]]yl]quinoline-2-carboxamide
- ANTINEOPLASTIC-D630679
- Streptomyces antibiotic UK-63598
- UK 63598
- UK-63598
- UK 63,598
- nchembio803-comp8
- SW-163D
- Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®1'),(4'®1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®3')-thioether,(1S,2S)-
-
- Inchi: 1S/C53H62N10O14S2/c1-25-20-52(25)50(74)76-22-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)40-48(73)63(8)53(21-26(53)2)51(75)77-23-33(58-43(68)38-36(64)18-29-14-10-12-16-31(29)56-38)41(66)54-27(3)45(70)60(5)35(47(72)62(52)7)24-79-49(40)78-9/h10-19,25-28,33-35,40,49,64-65H,20-24H2,1-9H3,(H,54,66)(H,55,67)(H,58,68)(H,59,69)
- Chave InChI: HBQDLHJADJTNRK-UHFFFAOYSA-N
- SMILES: S1CC2C(N(C)C3(C(=O)OCC(C(NC(C)C(N(C)C(C1SC)C(N(C)C1(C(=O)OCC(C(NC(C)C(N2C)=O)=O)NC(C2C(=CC4C=CC=CC=4N=2)O)=O)CC1C)=O)=O)=O)NC(C1C(=CC2C=CC=CC=2N=1)O)=O)CC3C)=O
Propriedades Computadas
- Massa Exacta: 1126.38926
- Massa monoisotópica: 1126.38883904g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 18
- Contagem de Átomos Pesados: 79
- Contagem de Ligações Rotativas: 5
- Complexidade: 2410
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 11
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.9
- Superfície polar topológica: 367Ų
Propriedades Experimentais
- PSA: 316.48
Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®1'),(4'®1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®3')-thioether,(1S,2S)- Literatura Relacionada
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
120796-23-8 (Cyclopropanecarboxylicacid,N-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-(3R)-3-mercapto-N,S-dimethyl-L-cysteinyl-2-methyl-1-(methylamino)-,(4®1'),(4'®1)-dilactone withN-[(3-hydroxy-2-quinolinyl)carbonyl]-D-seryl-L-alanyl-N-methyl-L-cysteinyl-(1S,2S)-2-methyl-1-(methylamino)cyclopropanecarboxylicacid, cyclic (3®3')-thioether,(1S,2S)-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente